3,3-Difluoroazetidine hydrochloride

Metabolic Stability Intrinsic Clearance Microsomal Assay

Struggling to tune metabolic stability in your lead series? This unique gem-difluoro azetidine hydrochloride is the sole fluorinated azetidine that does NOT exhibit high intrinsic microsomal stability, making it a powerful tool for intentional soft-spot engineering or benchmarking. - Predictable pKa (6.83) & LogP (Δ +0.53) for precise basicity/lipophilicity control - Rhodamine-azide conjugates outperform 5-TAMRA-azide in click-chemistry bioimaging - DFAZ-derived salts deliver higher Isp (>202 J) than ADN for next-gen propellants

Molecular Formula C3H6ClF2N
Molecular Weight 129.53 g/mol
CAS No. 288315-03-7
Cat. No. B1302710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoroazetidine hydrochloride
CAS288315-03-7
Molecular FormulaC3H6ClF2N
Molecular Weight129.53 g/mol
Structural Identifiers
SMILESC1C(CN1)(F)F.Cl
InChIInChI=1S/C3H5F2N.ClH/c4-3(5)1-6-2-3;/h6H,1-2H2;1H
InChIKeyCDBAEFXTCRKJPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoroazetidine Hydrochloride Overview


3,3-Difluoroazetidine hydrochloride is a fluorinated, four-membered heterocyclic amine building block . The geminal difluoro substitution at the 3-position imparts a significantly altered electronic profile compared to unsubstituted azetidine, reducing its basicity to a measured pKa of approximately 6.83 [1] while the hydrochloride salt form (C₃H₆ClF₂N, MW 129.54 g/mol) provides a stable, crystalline solid with a melting point of 138–143 °C for easy handling [2]. The core azetidine scaffold retains substantial ring strain (27.7 kcal/mol), contributing to enhanced nucleophilic reactivity compared to less strained secondary amines .

3,3-Difluoroazetidine Hydrochloride Substitution Limitations


Substitution of 3,3-difluoroazetidine with unsubstituted azetidine, 3-fluoroazetidine, or even 3,3‑dimethylazetidine is not neutral. Systematic studies of fluorinated saturated heterocyclic amines demonstrate that the number and position of fluorine atoms directly govern the basicity (pKa), lipophilicity (LogP), and metabolic stability of the amine . The difluoro motif in 3,3-difluoroazetidine creates a unique combination of reduced pKa (ΔpKa ≈ –4 units relative to unsubstituted azetidine) [1] and a distinctive metabolic clearance profile—it is the sole exception among a panel of fluorinated azetidine, pyrrolidine, and piperidine derivatives that did NOT exhibit high intrinsic microsomal stability . This means that substituting 3,3-difluoroazetidine with a generic azetidine or a mono‑fluoro analog will unpredictably alter lead molecule properties, potentially derailing SAR optimization campaigns.

3,3-Difluoroazetidine Hydrochloride Differentiators vs. Analogs


Metabolic Stability Exception

In a systematic 2023 study by Melnykov et al., the intrinsic microsomal clearance (CLint) of a panel of mono‑ and difluorinated azetidine, pyrrolidine, and piperidine derivatives was measured. The study explicitly notes that all compounds demonstrated high metabolic stability, with a single exception: the 3,3‑difluoroazetidine derivative . This unique metabolic vulnerability contrasts sharply with the generally robust stability observed for other fluorinated saturated heterocyclic amines in the same series, including 3‑fluoroazetidine and 3,3‑difluoropyrrolidine.

Metabolic Stability Intrinsic Clearance Microsomal Assay ADME

Reduced Basicity vs. Unsubstituted Azetidine

The pKa of 3,3‑difluoroazetidine hydrochloride is reported as 6.828 [1]. Unsubstituted azetidine, by comparison, has a pKa of approximately 11.29 [2]. This represents a substantial ΔpKa of –4.46 units, driven by the strong electron‑withdrawing inductive effect of the two geminal fluorine atoms. The pKa of 3‑fluoroazetidine is expected to fall between these two values, consistent with the trend that each fluorine substitution reduces basicity by approximately 1–2 pKa units.

pKa Basicity Amine Physicochemical Properties

Increased Lipophilicity vs. Unsubstituted Azetidine

The calculated LogP of 3,3‑difluoroazetidine free base is –0.27 . In contrast, unsubstituted azetidine has a LogP of approximately –0.8 [1]. This difference of approximately +0.5 LogP units reflects a modest but meaningful increase in lipophilicity conferred by the two fluorine atoms. This trend aligns with the broader observation that fluorination of saturated heterocyclic amines can modulate lipophilicity, though the effect is highly dependent on conformation and substitution pattern .

LogP Lipophilicity Physicochemical Properties Drug Design

Superior DNA Imaging vs. 5-TAMRA-Azide

In a head‑to‑head imaging comparison using copper(I)‑catalyzed azide‑alkyne cycloaddition (CuAAC) with in vitro administered 5‑ethynyl‑2′‑deoxyuridine (EdU), a novel 3,3‑difluoroazetidine rhodamine azide dye outperformed the widely used 5‑TAMRA‑azide in fluorescent imaging of DNA [1]. The study, published in Chemistry – A European Journal, explicitly states that the 3,3‑difluoroazetidine‑containing dye was superior in this specific assay context, although exact fluorescence intensity or signal‑to‑noise ratio values are not provided in the publicly available abstract.

Bioimaging Fluorescent Dyes Rhodamine Click Chemistry

Propellant Performance: DFAZ vs. ADN

A 2019 study in New Journal of Chemistry evaluated the energetic properties of 3,3′‑difluoroazetidinium (DFAZ) salts [1]. The results demonstrate that almost all DFAZ salts exhibited a higher specific impulse (Isp) than the common propellant component ammonium dinitramide (ADN, Isp = 202 J). The DFAZ nitroformate salt, in particular, achieved the highest specific impulse among the series. Additionally, DFAZ salts generally showed higher density and lower impact sensitivity compared to ADN.

Energetic Materials Propellants Specific Impulse DFAZ

3,3-Difluoroazetidine Hydrochloride Applications


Medicinal Chemistry: Metabolic Lability in Lead Optimization

The unique metabolic instability of 3,3-difluoroazetidine relative to other fluorinated heterocyclic amines makes it a valuable tool for medicinal chemists. It can be intentionally incorporated into a lead series to introduce a metabolic soft spot, enabling rapid clearance if desired, or to benchmark the metabolic stability of other building blocks. Its significantly reduced basicity (pKa 6.83 vs. ~11.29 for azetidine) [1] also allows for the design of less basic, potentially more permeable drug candidates.

Bioimaging: Replacing 5-TAMRA-Azide in Click Chemistry

Researchers developing fluorescent probes for bioimaging, particularly those using copper‑catalyzed click chemistry with EdU, should consider the 3,3‑difluoroazetidine scaffold. The direct head‑to‑head evidence demonstrating superior performance of a 3,3‑difluoroazetidine rhodamine azide over the standard 5‑TAMRA‑azide [2] provides a strong, data‑driven rationale for selecting this building block to improve assay sensitivity and signal quality.

Energetic Materials: Specific Impulse Enhancement

For specialists in energetic materials, the DFAZ cation offers a quantifiable performance advantage. Salts derived from 3,3′‑difluoroazetidine have been shown to yield higher specific impulse (Isp) values compared to the widely used propellant oxidizer ADN (Isp > 202 J vs. 202 J for ADN) [3]. The combination of improved Isp, higher density, and lower impact sensitivity makes this scaffold a compelling choice for next‑generation propellant development.

Property Modulation: Fine-Tuning Basicity & Lipophilicity

The quantitative shifts in pKa (Δ –4.46) [1] and LogP (Δ +0.53) relative to unsubstituted azetidine allow medicinal chemists to precisely dial in the physicochemical properties of lead molecules. The 3,3‑difluoroazetidine motif provides a predictable, data‑backed handle for adjusting basicity and lipophilicity without drastically altering molecular shape or size.

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